![molecular formula C14H14Cl2FNO B2717185 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride CAS No. 2344677-78-5](/img/structure/B2717185.png)
1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)” was reported, starting from a common picolinamide core scaffold . Another study reported the synthesis of new small compounds incorporating the “3-chloro-4-fluorophenyl” fragment into distinct chemotypes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the structure of “1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was characterized by single crystal XRD . Another study reported the structure of "N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)" .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “1-(3-Chloro-4-fluorophenyl)pyrrolidine” has a molecular weight of 199.65 . Another compound, “1-(3-fluorophenyl)biguanide hydrochloride”, has a molecular weight of 231.65800 .Scientific Research Applications
Antifungal Properties
The compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one was synthesized through Claisen-Schmidt condensation. It has demonstrated effectiveness against Aspergillus fumigatus , the pathogenic agent responsible for pulmonary aspergillosis. This fungal infection significantly impacts immunocompromised individuals, leading to symptoms such as fatigue, difficulty breathing, and hemoptysis. The novel compound shows promise as an antifungal agent, particularly against Aspergillus and other pathogenic fungi .
Tyrosinase Inhibition for Skin Health
Tyrosinase, a key enzyme in melanogenesis, plays a crucial role in skin pigmentation. Inhibiting tyrosinase can reduce melanin production and deposition, benefiting skin health. The 3-chloro-4-fluorophenyl motif has been leveraged to identify inhibitors. These compounds may find applications in treating skin conditions related to melanin dysregulation, such as albinism and melanoma .
Potential Drug Development
Chalcones and imidazoles, including EN300-7356875, exhibit diverse biological activities. Beyond antifungal properties, they have been explored for their antidiabetic, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Researchers continue to investigate their potential as drug candidates for various diseases, including pulmonary aspergillosis .
Combating Antifungal Resistance
Given the rising prevalence of antifungal-resistant strains of Aspergillus, novel medicines are urgently needed. EN300-7356875’s unique structure and pharmacophores offer an avenue for developing innovative treatments that can address evolving fungal infections .
Mechanism of Action
The mechanism of action for similar compounds has been studied. For instance, “Gefitinib” selectively targets the mutant proteins in malignant cells . Another compound, “(S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide”, is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .
Safety and Hazards
The safety and hazards of similar compounds have been documented. For instance, “3,4-Difluorophenylmagnesium bromide solution” is classified as a flammable liquid and can cause skin and eye irritation . Another compound, “1-(3-Fluorophenyl)biguanide hydrochloride”, is combustible and can cause skin and eye irritation .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c15-12-8-10(6-7-13(12)16)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAJIMWJXSZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=CC(=C(C=C2)F)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
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